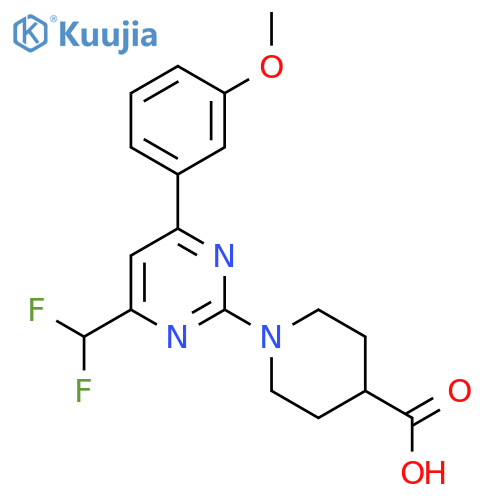Cas no 863209-30-7 (1-4-(difluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-ylpiperidine-4-carboxylic acid)

863209-30-7 structure
商品名:1-4-(difluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-ylpiperidine-4-carboxylic acid
CAS番号:863209-30-7
MF:C18H19F2N3O3
メガワット:363.35857129097
MDL:MFCD05861831
CID:3059782
PubChem ID:19616669
1-4-(difluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-ylpiperidine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- <br>1-(4-(Difluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-yl)piperidine-4-carbox ylic acid
- 1-4-(difluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-ylpiperidine-4-carboxylic acid
- 1-[4-(difluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-yl]piperidine-4-carboxylic acid
- STK350017
- NJB20930
- 1-(4-(Difluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-yl)piperidine-4-carboxylicacid
- AKOS000311662
- EN300-230149
- BBL040222
- CS-0240799
- 863209-30-7
- 1-[4-(DIFLUOROMETHYL)-6-(3-METHOXYPHENYL)-2-PYRIMIDINYL]-4-PIPERIDINECARBOXYLIC ACID
- MFCD05861831
- 1-(4-(Difluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-yl)piperidine-4-carboxylic acid
-
- MDL: MFCD05861831
- インチ: InChI=1S/C18H19F2N3O3/c1-26-13-4-2-3-12(9-13)14-10-15(16(19)20)22-18(21-14)23-7-5-11(6-8-23)17(24)25/h2-4,9-11,16H,5-8H2,1H3,(H,24,25)
- InChIKey: OXBQGJBJVHZMCE-UHFFFAOYSA-N
- ほほえんだ: COC1=CC=CC(=C1)C2=CC(=NC(=N2)N3CCC(CC3)C(=O)O)C(F)F
計算された属性
- せいみつぶんしりょう: 363.13944780Da
- どういたいしつりょう: 363.13944780Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 26
- 回転可能化学結合数: 5
- 複雑さ: 475
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 75.6Ų
1-4-(difluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-ylpiperidine-4-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-230149-2.5g |
1-[4-(difluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-yl]piperidine-4-carboxylic acid |
863209-30-7 | 95% | 2.5g |
$834.0 | 2024-06-20 | |
| Matrix Scientific | 201475-1g |
1-[4-(Difluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-yl]piperidine-4-carboxylic acid |
863209-30-7 | 1g |
$749.00 | 2023-09-06 | ||
| A2B Chem LLC | AJ05484-100mg |
1-(4-(Difluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-yl)piperidine-4-carboxylic acid |
863209-30-7 | 95% | 100mg |
$431.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1311469-5g |
1-[4-(difluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-yl]piperidine-4-carboxylic acid |
863209-30-7 | 97% | 5g |
¥29923.00 | 2024-04-28 | |
| Enamine | EN300-230149-10g |
1-[4-(difluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-yl]piperidine-4-carboxylic acid |
863209-30-7 | 95% | 10g |
$2169.0 | 2023-09-15 | |
| 1PlusChem | 1P00JFAK-10g |
1-[4-(difluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-yl]piperidine-4-carboxylic acid |
863209-30-7 | 95% | 10g |
$2743.00 | 2023-12-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1311469-2.5g |
1-[4-(difluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-yl]piperidine-4-carboxylic acid |
863209-30-7 | 97% | 2.5g |
¥18014.00 | 2024-04-28 | |
| 1PlusChem | 1P00JFAK-5g |
1-[4-(difluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-yl]piperidine-4-carboxylic acid |
863209-30-7 | 95% | 5g |
$1643.00 | 2023-12-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1311469-100mg |
1-[4-(difluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-yl]piperidine-4-carboxylic acid |
863209-30-7 | 97% | 100mg |
¥4586.00 | 2024-04-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1311469-500mg |
1-[4-(difluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-yl]piperidine-4-carboxylic acid |
863209-30-7 | 97% | 500mg |
¥11107.00 | 2024-04-28 |
1-4-(difluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-ylpiperidine-4-carboxylic acid 関連文献
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
-
M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
-
4. Water
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
863209-30-7 (1-4-(difluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-ylpiperidine-4-carboxylic acid) 関連製品
- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)
- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:863209-30-7)1-4-(difluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-ylpiperidine-4-carboxylic acid

清らかである:99%/99%
はかる:1g/5g
価格 ($):213.0/639.0